6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride
Description
6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted at position 6 with a piperidin-4-yl group and at position 3 with an amine. The trihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical formulations. Pyrazolo[3,4-b]pyridine derivatives are recognized for their diverse biological activities, including antimicrobial and enzyme inhibitory properties . Structural characterization of such compounds often employs crystallographic tools like SHELX programs, ensuring precise determination of bond lengths and angles critical for activity comparisons .
Properties
IUPAC Name |
6-piperidin-4-yl-2H-pyrazolo[3,4-b]pyridin-3-amine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5.3ClH/c12-10-8-1-2-9(14-11(8)16-15-10)7-3-5-13-6-4-7;;;/h1-2,7,13H,3-6H2,(H3,12,14,15,16);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDIGRRZJRVNST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC3=NNC(=C3C=C2)N.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrazole derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture under reflux with solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly as a kinase inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can modulate various cellular processes, including proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride with structurally and functionally related pyrazolo[3,4-b]pyridine derivatives.
Structural and Functional Group Comparisons
Key Observations:
- Piperidine vs.
- Trihydrochloride Salt: Unlike neutral analogs, the trihydrochloride form improves aqueous solubility, which is critical for bioavailability and in vitro testing .
Pharmacological Activity Comparisons
- Antimicrobial Activity: Derivatives with thiourea or thiazolidinone groups (e.g., 4a, 6c) exhibit potent activity against Staphylococcus aureus and MRSA, likely due to hydrogen bonding with bacterial enzymes . The target compound’s piperidine group may offer similar or enhanced binding via ionic interactions.
- Antimalarial vs. Antimicrobial Focus: Quinoline-containing derivatives () prioritize antimalarial activity, whereas the target compound’s structure aligns with antimicrobial DHFR inhibitors, as seen in .
Physicochemical Properties
| Property | 6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine Trihydrochloride | Quinoline-Pyrazolopyridine Derivatives | 3-Substituted Pyrazolopyridines (e.g., 4a) |
|---|---|---|---|
| Molecular Weight | ~400–450 g/mol (estimated) | ~350–500 g/mol | ~300–400 g/mol |
| Solubility | High (trihydrochloride salt) | Moderate (neutral aromatic systems) | Variable (depends on substituent polarity) |
| Hydrogen Bonding Capacity | High (NH₂, Cl⁻ ions) | Moderate (NH₂, quinoline N) | High (thiourea, azetidinone) |
Notable Differences:
Research Findings and Implications
- DHFR Inhibition: Molecular docking studies () suggest that 3-amine pyrazolopyridines with rigid substituents (e.g., piperidine) may bind more effectively to DHFR’s active site than flexible analogs.
- Crystallographic Data: SHELX-refined structures () confirm precise bond angles in the pyrazolopyridine core, critical for structure-activity relationship (SAR) studies.
- Contradictions: While emphasizes antimalarial applications, the target compound’s structural alignment with supports a primary antimicrobial role. Further studies are needed to resolve this discrepancy.
Biological Activity
6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride (CAS Number: 1442098-16-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride is , with a molecular weight of approximately 305.62 g/mol. The compound features a piperidine ring and a pyrazolo-pyridine moiety, which contribute to its unique biological properties.
Research indicates that this compound primarily exerts its biological effects through the inhibition of specific kinases involved in various cellular signaling pathways. Notably, it interacts with phosphoinositide 3-kinase (PI3K), which plays a crucial role in regulating cell growth, survival, and proliferation. By inhibiting PI3K activity, the compound can modulate processes such as apoptosis and differentiation in cancer cells .
Biological Activities
The biological activities of 6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride include:
- Anticancer Activity : The compound has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. Studies have demonstrated its efficacy against breast cancer and other malignancies through its action on specific kinases involved in tumor progression .
- Anti-inflammatory Effects : It exhibits anti-inflammatory properties by modulating immune responses and reducing cytokine production. This makes it a potential candidate for treating inflammatory diseases .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell functions, although the specific targets remain under investigation.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with similar pyrazolo-pyridine derivatives is essential.
| Compound Name | Structure | Key Features |
|---|---|---|
| 3-Piperidinylpyrazolo[3,4-b]pyridine | Structure | Lacks amine functionality at position 3 |
| 1-(Piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin | Structure | Different ring system but shares piperidine moiety |
| 7-(2-Methylpyrazolo[4,3-b]pyridin) | Structure | Different heterocyclic framework but retains similar pharmacophoric elements |
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Anticancer Research : A study demonstrated that treatment with 6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride led to significant apoptosis in human breast cancer cells via PI3K inhibition. The results indicated reduced cell viability and increased markers of apoptosis compared to control groups.
- Inflammation Models : In animal models of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential utility in managing inflammatory conditions .
- Antimicrobial Efficacy : Testing against various bacterial strains revealed that the compound exhibited significant antibacterial activity, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism appears to involve disruption of bacterial cell wall synthesis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride?
- Methodology :
- Nucleophilic substitution : React pyrazolo[3,4-b]pyridine precursors with piperidin-4-yl halides in anhydrous acetonitrile or dichloromethane under reflux (60–80°C for 6–12 hours). Monitor reaction progress via TLC .
- Salt formation : Treat the free base with HCl in ethanol or acetonitrile to form the trihydrochloride salt. Purify via recrystallization (e.g., acetonitrile/ethanol mixtures) and confirm stoichiometry using elemental analysis .
Q. How can the compound be characterized spectroscopically to confirm structural integrity?
- Analytical workflow :
- 1H/13C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for pyrazole/pyridine) and piperidinyl protons (δ 1.5–3.5 ppm). Use DMSO-d₆ or CDCl₃ as solvents .
- IR spectroscopy : Confirm primary amine (–NH₂) stretches (~3300–3500 cm⁻¹) and aromatic C=C/C=N vibrations (~1600 cm⁻¹) .
- Mass spectrometry (HRMS) : Validate molecular ion peaks ([M+H]+) and isotopic patterns consistent with Cl⁻ counterions .
Q. What solvents are suitable for solubility testing in preclinical studies?
- Stepwise approach :
- Test solubility in polar aprotic solvents (DMSO, DMF) for stock solutions.
- Evaluate aqueous solubility in buffered systems (pH 1–7.4) using phosphate or acetate buffers. Adjust ionic strength with NaCl (0.1–1.0 M) .
- For low solubility, employ co-solvents (e.g., PEG-400, cyclodextrins) and validate stability via HPLC (C18 column, UV detection at 254 nm) .
Advanced Research Questions
Q. How can low yields during trihydrochloride salt formation be addressed?
- Troubleshooting :
- Purification : Use fractional recrystallization with ethanol/acetonitrile gradients to remove unreacted HCl or byproducts .
- Stoichiometric control : Titrate HCl addition (3 equivalents) under controlled pH (3–4) to avoid over-acidification. Monitor via in-situ pH probes .
- Alternative salts : Explore other counterions (e.g., sulfate, citrate) if hydrochloride formation is inconsistent .
Q. What strategies ensure enantiomeric purity in chiral derivatives of this compound?
- Methodology :
- Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) and mobile phases of hexane/isopropanol (80:20) .
- X-ray crystallography : Resolve absolute configuration of single crystals grown from ethanol/water mixtures .
- Circular dichroism (CD) : Compare experimental spectra with computational simulations (DFT) to confirm stereochemistry .
Q. How should stability studies be designed to assess degradation under varying conditions?
- Protocol :
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks. Analyze degradation products via LC-MS .
- Kinetic stability : Perform Arrhenius studies at multiple temperatures (25–60°C) to calculate activation energy (Ea) and shelf-life predictions .
- Storage recommendations : Store in amber vials under nitrogen at –20°C, with desiccants (silica gel) to prevent hygroscopic degradation .
Q. How can discrepancies in biochemical assay results (e.g., IC50 variability) be resolved?
- Validation steps :
- Compound integrity : Re-test purity via HPLC and confirm absence of degradation using LC-MS .
- Assay conditions : Standardize buffer composition (e.g., Mg²⁺/ATP levels for kinase assays) and cell passage numbers (for in vitro models) .
- Data normalization : Use internal controls (e.g., staurosporine for kinase inhibition) and statistical tools (Grubbs’ test for outliers) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
